
4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride is a chemical compound known for its significant role as a specific inhibitor of Rho-associated protein kinases (ROCK). This compound is widely used in scientific research due to its ability to modulate various cellular processes, including smooth muscle contraction, cell migration, and proliferation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride typically involves the reaction of 1-aminoethyl-1,3-thiazol-2-amine with hydrochloric acid to form the dihydrochloride salt. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards .
化学反应分析
Types of Reactions
4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be used for further chemical modifications and applications .
科学研究应用
4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Plays a crucial role in studying cell signaling pathways, particularly those involving Rho-associated protein kinases.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular disorders, and neurological conditions.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
作用机制
The compound exerts its effects by inhibiting the activity of Rho-associated protein kinases (ROCK1 and ROCK2). This inhibition leads to the modulation of various cellular processes, including smooth muscle contraction, cell migration, and proliferation. The compound binds to the catalytic site of the kinases, preventing their activity and thereby affecting downstream signaling pathways .
相似化合物的比较
Similar Compounds
Y-27632: Another specific inhibitor of Rho-associated protein kinases, widely used in similar research applications.
Fasudil: A ROCK inhibitor with similar properties but different pharmacokinetic profiles.
H-1152: A potent and selective ROCK inhibitor with higher affinity for ROCK1 and ROCK2 compared to 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride
Uniqueness
This compound is unique due to its specific inhibition of ROCK kinases and its ability to modulate various cellular processes with high specificity and potency. Its unique chemical structure allows for selective binding to the catalytic site of the kinases, making it a valuable tool in scientific research .
属性
分子式 |
C5H11Cl2N3S |
|---|---|
分子量 |
216.13 g/mol |
IUPAC 名称 |
4-(1-aminoethyl)-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C5H9N3S.2ClH/c1-3(6)4-2-9-5(7)8-4;;/h2-3H,6H2,1H3,(H2,7,8);2*1H |
InChI 键 |
QOJHWWADRWMGSG-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CSC(=N1)N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






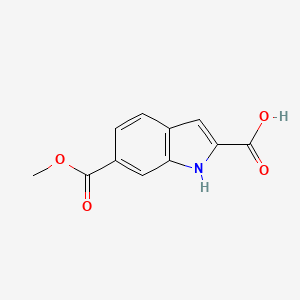
![tert-butyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate](/img/structure/B13462320.png)
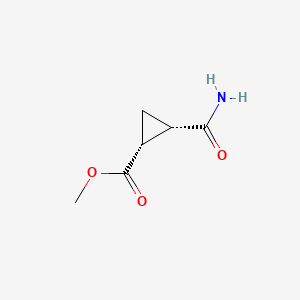
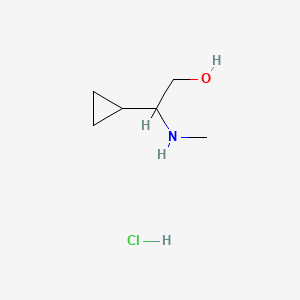
amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)
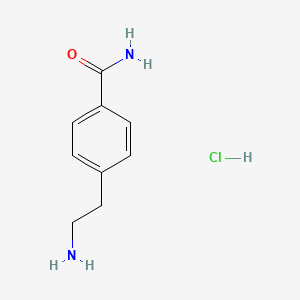
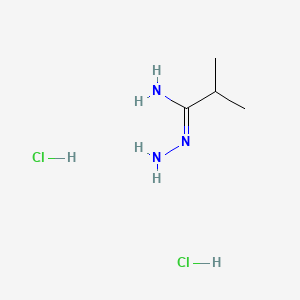
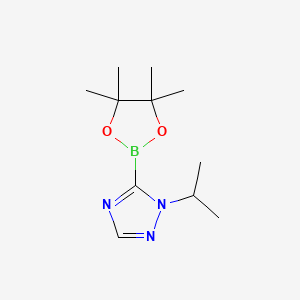
![4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)

